molecular formula CAsN B14640816 Cyanoarsine

Cyanoarsine

Cat. No.: B14640816
M. Wt: 100.939 g/mol
InChI Key: LDUYJUKQQJQYOS-UHFFFAOYSA-N
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Description

Cyanoarsine (chemical formula: (C₆H₅)₂AsCN), also known as diphenylthis compound, is an organoarsenic compound characterized by a cyanide group (-CN) bonded to an arsenic atom. It was historically synthesized by reacting diphenylchloroarsine ((C₆H₅)₂AsCl) with sodium or potassium cyanide, as described in early 20th-century chemical warfare research . The compound’s molecular structure combines the toxic properties of arsenic and cyanide, making it highly hazardous. This compound has a boiling point of 150–155°C at 20 mm Hg and exhibits volatility under reduced pressure, which contributed to its use as a chemical weapon .

Properties

Molecular Formula

CAsN

Molecular Weight

100.939 g/mol

InChI

InChI=1S/CAsN/c2-1-3

InChI Key

LDUYJUKQQJQYOS-UHFFFAOYSA-N

Canonical SMILES

C(#N)[As]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Arsinous cyanide can be synthesized through various methods. One common approach involves the reaction of arsenic trichloride with potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and careful temperature control to prevent decomposition or unwanted side reactions.

Industrial Production Methods

Industrial production of arsinous cyanide is less common due to its high toxicity and the stringent safety measures required. when produced, it is typically done in specialized facilities with advanced safety protocols to handle and contain the compound.

Chemical Reactions Analysis

Types of Reactions

Arsinous cyanide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic oxides and cyanogen.

    Reduction: Reduction reactions can convert it to arsenic and hydrogen cyanide.

    Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with arsinous cyanide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving arsinous cyanide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides and cyanogen, while reduction reactions can produce arsenic and hydrogen cyanide.

Scientific Research Applications

Arsinous cyanide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Industry: It is used in specialized industrial processes that require its unique chemical properties.

Mechanism of Action

The mechanism of action of arsinous cyanide involves its interaction with cellular components. It binds to enzymes containing ferric ions, inhibiting their function and disrupting cellular respiration. This leads to cellular hypoxia and metabolic acidosis, ultimately causing cell death. The compound’s high affinity for ferric ions makes it particularly effective at inhibiting cytochrome c oxidase in the mitochondrial electron transport chain.

Comparison with Similar Compounds

Key Differences :

  • The substitution of chlorine with cyanide in this compound increases its volatility and introduces cyanide-specific toxicity (e.g., mitochondrial cytochrome c oxidase inhibition) .
  • Diphenylchloroarsine is less volatile but more stable, with acute toxicity primarily from arsenic rather than cyanide .

Functional Comparison: this compound vs. Potassium Cyanide (KCN)

Property This compound ((C₆H₅)₂AsCN) Potassium Cyanide (KCN)
Toxicity Mechanism Dual action: Arsenic (DNA damage) + Cyanide (mitochondrial inhibition) Cyanide (mitochondrial inhibition)
LD₅₀ (Oral, Rat) Not well-documented 5–10 mg/kg
Volatility High (volatile liquid) Low (solid, hygroscopic)
Antidotes Limited efficacy due to dual toxicity Hydroxocobalamin, sodium thiosulfate

Key Differences :

  • Potassium cyanide is a pure cyanide source, making its toxicity mechanism simpler but equally lethal in acute exposure .

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